1-Phenol-4-sulfonic acid acetate potassium salt
CAS No.: 110949-38-7
Cat. No.: VC20836345
Molecular Formula: C8H7KO5S
Molecular Weight: 254.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 110949-38-7 |
|---|---|
| Molecular Formula | C8H7KO5S |
| Molecular Weight | 254.3 g/mol |
| IUPAC Name | potassium;4-acetyloxybenzenesulfonate |
| Standard InChI | InChI=1S/C8H8O5S.K/c1-6(9)13-7-2-4-8(5-3-7)14(10,11)12;/h2-5H,1H3,(H,10,11,12);/q;+1/p-1 |
| Standard InChI Key | VVLGUYDKYZWWSO-UHFFFAOYSA-M |
| Isomeric SMILES | CC(=O)OC1=CC=C(C=C1)S(=O)(=O)[O-].[K+] |
| SMILES | CC(=O)OC1=CC=C(C=C1)S(=O)(=O)[O-].[K+] |
| Canonical SMILES | CC(=O)OC1=CC=C(C=C1)S(=O)(=O)[O-].[K+] |
Introduction
Chemical Identity and Properties
Molecular Structure and Composition
1-Phenol-4-sulfonic acid acetate potassium salt consists of a benzene ring with an acetoxy group at one position and a sulfonate group (with potassium as the counterion) at another position. The molecular structure reflects its aromatic nature with specific functional group attachments that determine its chemical behavior and properties.
The compound's molecular composition is represented by the following data:
| Property | Value |
|---|---|
| Molecular Formula | C₈H₇KO₅S |
| Molecular Weight | 254.30100 g/mol |
| Exact Mass | 253.96500 |
| PSA (Polar Surface Area) | 91.88000 |
| LogP | 1.59680 |
The molecular formula indicates the presence of 8 carbon atoms, 7 hydrogen atoms, 1 potassium atom, 5 oxygen atoms, and 1 sulfur atom . The compound's structure suggests an acetate group attached to a phenol ring, with a sulfonate group containing potassium as the counterion.
| Physical Property | Value |
|---|---|
| Density | Not Available |
| Boiling Point | Not Available |
| Melting Point | Not Available |
| Flash Point | Not Available |
Chemical Characteristics
The chemical reactivity of 1-Phenol-4-sulfonic acid acetate potassium salt can be inferred from its functional groups:
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The sulfonate group (SO₃⁻) with potassium as the counterion contributes to the compound's water solubility and ionic character.
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The acetoxy group can undergo hydrolysis under appropriate conditions, potentially yielding the corresponding phenol derivative and acetic acid.
These characteristics suggest that the compound might exhibit both ionic and covalent reaction pathways depending on the reaction conditions and reagents involved.
Nomenclature and Identification
Official Naming and Registry
The compound is officially registered under the following identifiers:
| Identifier | Value |
|---|---|
| CAS Number | 110949-38-7 |
| IUPAC Name | Potassium 4-acetyloxybenzenesulfonate |
| Common Name | 1-Phenol-4-sulfonic acid acetate potassium salt |
The CAS number serves as a unique identifier for this chemical compound in various chemical databases and literature sources .
Synonyms and Alternative Names
Several synonyms and alternative names are used to refer to this compound in the scientific literature and chemical databases:
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Potassium 4-acetyloxybenzenesulfonate (IUPAC preferred name)
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1-Phenol-4-sulfonic acid acetate potassium salt
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Benzenesulfonic acid, 4-(acetyloxy)-, potassium salt (9CI)
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4-Acetoxy-benzolsulfonsaeure, Kaliumsalz
These alternative names reflect different naming conventions or translations but refer to the same chemical entity.
Structural Relationships and Comparisons
Related Phenolsulfonic Compounds
1-Phenol-4-sulfonic acid acetate potassium salt belongs to a broader family of phenolsulfonic compounds. Other related compounds with similar structural elements include:
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p-Phenolsulfonic acid: Unlike the target compound, this lacks the acetate group and exists as the free acid rather than the potassium salt.
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Sodium or potassium p-phenolsulfonate: These are similar to our compound but lack the acetate group .
Research on p-phenolsulfonic acid and its salts has shown that the sulfonic acid group in these compounds is almost completely ionized under various pH conditions. Studies using electromotive force measurements have demonstrated that solutions containing p-phenolsulfonic acid, its sodium or potassium salt, and sodium or potassium chloride can serve as pH standards, with pH values ranging from 1.2 to 2.5 that vary only slightly with temperature changes .
Physical-Chemical Properties
Spectroscopic Properties
These spectroscopic characteristics can be useful for:
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Identifying the compound in mixtures
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Monitoring reactions involving the compound
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Determining concentrations in solution
Solubility and Solution Behavior
Based on its chemical structure, 1-Phenol-4-sulfonic acid acetate potassium salt is expected to be:
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Soluble in water due to its ionic nature (potassium salt of the sulfonic acid group)
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Less soluble in non-polar organic solvents
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Potentially soluble in polar organic solvents like alcohols
The solution behavior would likely be influenced by the pH of the medium, with potential hydrolysis of the acetate group in strongly acidic or basic conditions.
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